![molecular formula C15H18N2O4 B13511376 3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid CAS No. 2183577-03-7](/img/structure/B13511376.png)
3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid: is a heterocyclic compound with a fascinating structure. Let’s break it down:
-
Indole: : This compound contains an indole ring, which is a bicyclic aromatic system consisting of a benzene ring fused to a five-membered pyrrole ring. Indoles are prevalent in natural products and drugs, playing essential roles in cell biology.
-
Boc Group: : The Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis. It shields the amino functionality during reactions and can be removed later.
Preparation Methods
Here are the synthetic routes for 3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid :
Chemical Reactions Analysis
Reactivity: As an indole derivative, it can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Researchers explore novel synthetic methods involving indoles.
Biology: Indoles play roles in signaling pathways and are found in natural products.
Medicine: Investigate potential anticancer or antimicrobial properties.
Industry: Indoles serve as building blocks for drug development.
Mechanism of Action
Targets: Explore how this compound interacts with cellular components.
Pathways: Investigate signaling pathways affected by this indole derivative.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related indole derivatives.
Properties
CAS No. |
2183577-03-7 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-10-9-6-4-5-7-11(9)17-12(10)13(18)19/h4-7,17H,8H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
FZNKXWMTITVNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(NC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


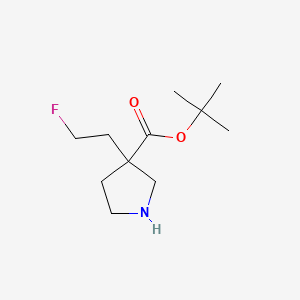
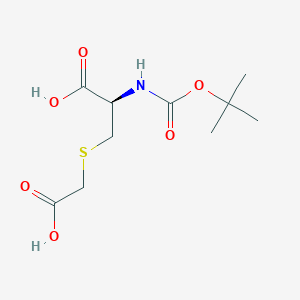
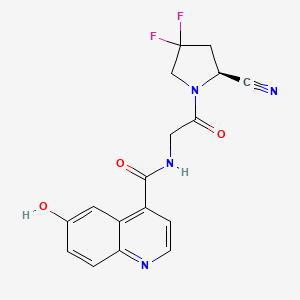
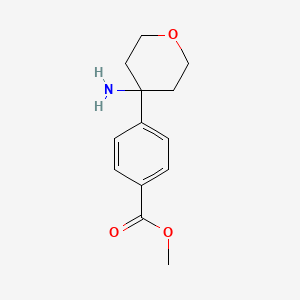
![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)
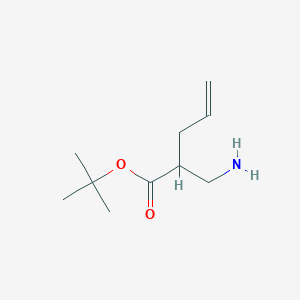
![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)

![(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
![(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
![1H,4H,5H-thieno[2,3-g]indazole](/img/structure/B13511375.png)
